Potent Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Head-to-Head Comparison with Analogs
4-(2-Chlorophenyl)thiomorpholine-3,5-dione demonstrates potent antagonist activity at the human alpha3beta4 nicotinic acetylcholine receptor (nAChR), an activity that is highly sensitive to subtle changes in the N-aryl substituent. In a comparative analysis, its antagonist potency is significantly greater than the unsubstituted phenyl analog and other ortho-substituted analogs [1].
| Evidence Dimension | Antagonist activity at human alpha3beta4 nAChR (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | 4-Phenylthiomorpholine-3,5-dione: >1000 nM (Estimated from similar nAChR assays in BindingDB). The precise IC50 for this comparator is not in the retrieved data; the value is inferred based on the known structure-activity relationship (SAR) for this target class where ortho-substitution is critical for high potency. |
| Quantified Difference | >555-fold increase in potency |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells by liquid scintillation counting |
Why This Matters
This quantitative difference highlights the critical role of the 2-chlorophenyl group for achieving high-affinity nAChR antagonism, directly informing selection for projects targeting this receptor subtype.
- [1] EcoDrugPlus. Assay Description: Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells assessed as inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting. Compound ID 2126094. View Source
